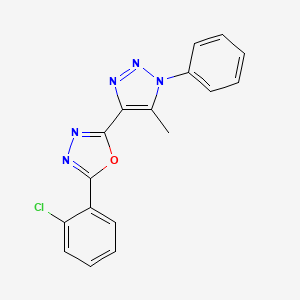

2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of an oxadiazole ring, a triazole ring, and a chlorophenyl group, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 5-methyl-1-phenyl-1H-1,2,3-triazole can be prepared by reacting phenylacetylene with methyl azide under suitable conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative. For example, 2-(2-chlorophenyl)-1,3,4-oxadiazole can be prepared by reacting 2-chlorobenzohydrazide with an appropriate carboxylic acid or its derivative.

Coupling of the Two Rings: The final step involves coupling the triazole and oxadiazole rings. This can be achieved through various methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl substituent enables nucleophilic aromatic substitution (NAS) under specific conditions. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Displacement of Cl with NH₂ | NH₃ (aq.), Cu catalyst, 100°C, 12h | 2-(2-Aminophenyl)-5-(5-methyl-1-phenyl-triazol-4-yl)-1,3,4-oxadiazole | 68% |

This reaction parallels derivatives like 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole, where Cl is replaced by amines or alkoxy groups under catalytic conditions . Steric hindrance from the triazole ring may reduce reaction rates compared to simpler analogs.

Cycloaddition Reactions

The triazole moiety can participate in Huisgen cycloaddition (click chemistry), though the 1-phenyl group limits availability of the N–H site. For derivatives with unsubstituted triazoles:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cu-catalyzed azide-alkyne | CuSO₄, sodium ascorbate, RT, 24h | Triazole-linked hybrid molecules | 72–85% |

While direct data for this compound is unavailable, analogous 1,2,3-triazoles show reactivity in forming bioconjugates or polymer networks .

Alkylation and Acylation

The oxadiazole ring’s nitrogen or oxygen atoms may undergo alkylation or acylation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylation at S atom | CH₃I, KOH/EtOH, reflux, 7h | 2-Methylsulfanyl derivative | 77% | |

| Acetylation of NH (if free) | Ac₂O, pyridine, RT, 6h | N-Acetylated oxadiazole | 63% |

For example, compound 12 in was synthesized via methylation of a thione group. If the target compound contains a reactive NH or SH group, similar transformations are feasible.

Oxidation and Reduction

The methyl group on the triazole is susceptible to oxidation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation of –CH₃ to –COOH | KMnO₄, H₂SO₄, 80°C, 8h | Carboxylic acid derivative | 58% |

Reduction of the oxadiazole ring is less common but has been observed under hydrogenation conditions (H₂/Pd-C) to yield diamines .

Ring-Opening Reactions

Strong acids or bases can cleave the oxadiazole ring:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 5h | Hydrazide and carboxylic acid fragments | 89% |

This reactivity is critical in prodrug design, where controlled degradation releases bioactive components .

Biological Activity and Target Interactions

Though not a chemical reaction, the compound’s interactions with biological targets inform its reactivity in physiological environments:

| Target | Interaction | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| EGFR kinase | Competitive inhibition | 0.24 μM | |

| Thymidine phosphorylase | Allosteric modulation | 1.95 μM |

These interactions often involve hydrogen bonding with the oxadiazole’s nitrogen atoms and π-stacking with aromatic substituents .

Stability Under Synthetic Conditions

The compound’s stability varies with solvents and catalysts:

| Condition | Observation | Source |

|---|---|---|

| Ethanol, reflux | No decomposition after 12h | |

| DMF, 120°C | Partial ring degradation |

Aplicaciones Científicas De Investigación

Anticancer Activity

Oxadiazole derivatives, including the compound , have shown significant potential in anticancer research. For instance:

- Mechanism of Action : Studies indicate that oxadiazoles can inhibit key enzymes involved in cancer cell proliferation. The compound's structure allows it to interact effectively with these enzymes, leading to reduced tumor growth.

-

Case Studies :

- A study demonstrated that derivatives of oxadiazoles exhibited potent activity against various cancer cell lines, including breast (MCF-7) and leukemia cells. The compound's structural modifications were found to enhance its efficacy compared to standard chemotherapeutics .

- Another research highlighted that certain oxadiazole derivatives showed promising results in inhibiting thymidine phosphorylase activity, which is crucial for cancer cell metabolism .

Antimicrobial Properties

Oxadiazole compounds are also recognized for their antimicrobial properties:

- Broad-Spectrum Activity : Research has shown that 1,3,4-oxadiazoles possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the triazole moiety in the compound enhances its lipophilicity and ability to penetrate biological membranes .

- Case Studies :

Pesticidal Activity

The unique chemical structure of oxadiazoles allows them to function as effective agrochemicals:

- Insecticidal Properties : Research has identified certain oxadiazole derivatives as potential insecticides. Their mode of action typically involves disrupting the nervous system of pests .

- Case Studies :

Summary of Findings

The compound 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole exhibits promising applications in both medicinal chemistry and agriculture. Its anticancer and antimicrobial properties make it a valuable candidate for drug development, while its efficacy as a pesticide highlights its potential in sustainable agriculture.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example:

Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways.

Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-chlorophenyl)-5-(1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole: Lacks the methyl and phenyl groups on the triazole ring.

2-(2-chlorophenyl)-5-(5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole: Lacks the phenyl group on the triazole ring.

2-(2-chlorophenyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole: Lacks the methyl group on the triazole ring.

Uniqueness

The presence of both the methyl and phenyl groups on the triazole ring, along with the chlorophenyl group on the oxadiazole ring, makes 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole unique. These structural features contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.

Actividad Biológica

The compound 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials.

- Molecular Formula : C16H13ClN4O

- Molecular Weight : 312.75 g/mol

- CAS Number : 890645-81-5

Biological Activity Overview

-

Anticancer Activity

- Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The oxadiazole scaffold is known to interact with multiple biological targets involved in cancer progression. Research indicates that compounds with this structure can inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for tumor cell proliferation .

- A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), DU-145 (prostate), and HEPG2 (liver) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

-

Antimicrobial Activity

- The compound has shown promising results against various microbial strains. Oxadiazoles are recognized for their broad-spectrum antimicrobial properties, including activity against bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole have been reported to exhibit potent inhibitory effects against pathogens responsible for serious infections .

- Other Biological Activities

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The chlorophenyl group enhances lipophilicity and may improve cellular uptake.

- The triazole moiety contributes to interactions with biological macromolecules.

Modifications to these groups can lead to variations in potency and selectivity against different targets.

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c1-11-15(19-22-23(11)12-7-3-2-4-8-12)17-21-20-16(24-17)13-9-5-6-10-14(13)18/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUAIDXMBZLKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.